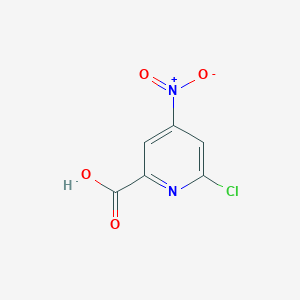
6-Chloro-4-nitro-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-nitropyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H3ClN2O4 It is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-nitropyridine-2-carboxylic acid typically involves the nitration of 6-chloropyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 6-chloro-4-nitropyridine-2-carboxylic acid can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
6-Chloro-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
Product: 6-amino-4-nitropyridine-2-carboxylic acid.
-
Substitution
Reagents: Amine or thiol, base (e.g., sodium hydroxide).
Conditions: Elevated temperature, solvent (e.g., ethanol).
Product: 6-substituted-4-nitropyridine-2-carboxylic acid derivatives.
-
Esterification
Reagents: Alcohol, acid catalyst (e.g., sulfuric acid).
Conditions: Reflux, solvent (e.g., toluene).
Product: 6-chloro-4-nitropyridine-2-carboxylate ester.
科学的研究の応用
6-Chloro-4-nitropyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new ligands for coordination chemistry and as a precursor for the synthesis of various functionalized pyridines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery. It is investigated for its role in the synthesis of novel therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and pigments. Its derivatives are employed in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 6-chloro-4-nitropyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function.
類似化合物との比較
Similar Compounds
6-Chloro-3-nitropyridine-2-carboxylic acid: Similar structure but with the nitro group at the 3rd position.
6-Chloro-4-nitropyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
2-Chloro-4-nitropyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain reactions.
Uniqueness
6-Chloro-4-nitropyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing groups (nitro and chloro) and the carboxylic acid group makes it a versatile intermediate for various chemical transformations. Its unique structure allows for selective functionalization, making it valuable in the synthesis of complex molecules.
特性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
202.55 g/mol |
IUPAC名 |
6-chloro-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) |
InChIキー |
CJCXMRQSELRSIU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

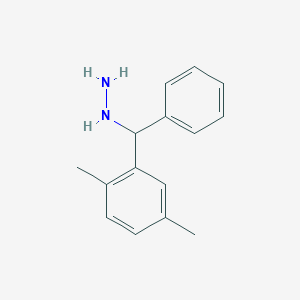
![(alphaR,1aR,3aS,4R,7R,7aS,7bS)-Decahydro-alpha,1a,4-trimethylnaphth[1,2-b]oxirene-7-acetic acid](/img/structure/B12435726.png)
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
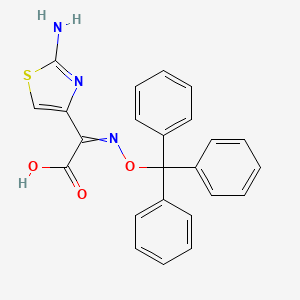
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)

![3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12435761.png)
![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
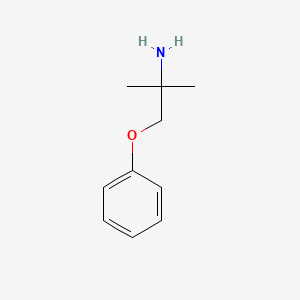
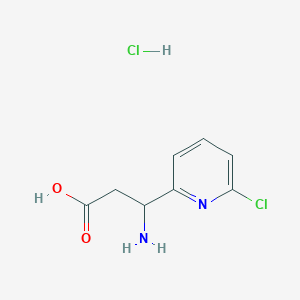
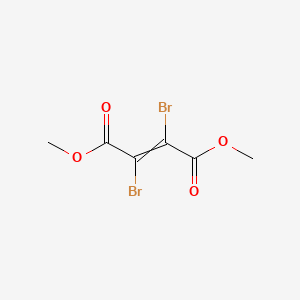
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
